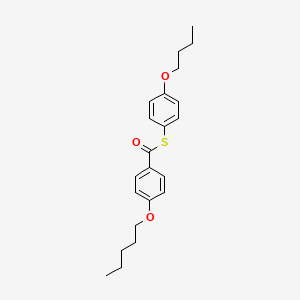
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C22H28O3S It is characterized by the presence of butoxy and pentyloxy groups attached to a benzene ring, along with a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate alkylating agent under basic conditions.
Formation of the pentyloxybenzene intermediate: Similarly, 4-pentyloxybenzene can be synthesized by reacting 4-hydroxybenzene with a pentyloxy group donor.
Coupling reaction: The final step involves coupling the two intermediates in the presence of a thiocarbonylating agent to form the desired carbothioate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Inducing oxidative stress: Leading to cellular damage or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate
- 4-(Butoxyphenyl) 4-(pentyloxy)benzene-1-carbohydrazide
Uniqueness
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90336-49-5 |
|---|---|
Fórmula molecular |
C22H28O3S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
S-(4-butoxyphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O3S/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3 |
Clave InChI |
LUOFUWFDSPIHKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


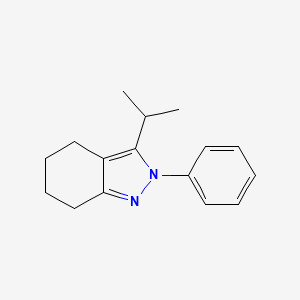
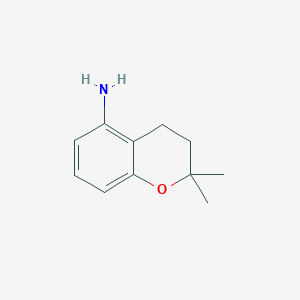
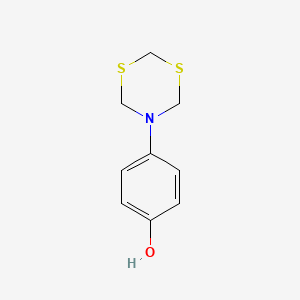
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
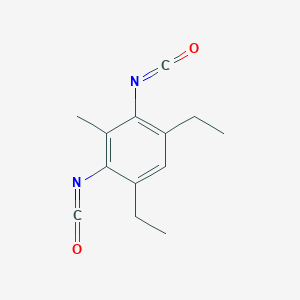
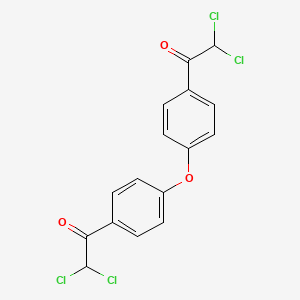
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
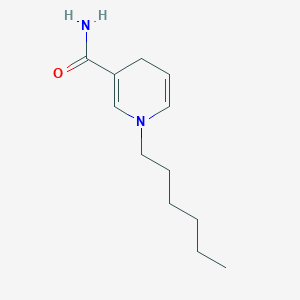
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
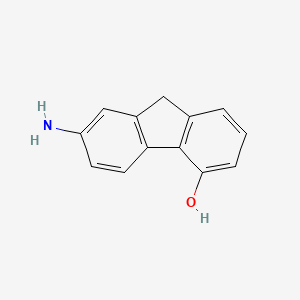
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
